molecular formula C12H12N4S B510448 3-(propan-2-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole CAS No. 306744-83-2

3-(propan-2-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B510448
CAS No.: 306744-83-2
M. Wt: 244.32g/mol
InChI Key: WEKJOMDTRLOCBC-UHFFFAOYSA-N
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Description

3-(propan-2-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied for their potential applications in medicine, chemistry, and industry. This compound features a unique structure that combines an indole moiety with a triazine ring, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(propan-2-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole typically involves the formation of the indole ring followed by the introduction of the triazine moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring. The triazine ring can then be introduced through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts, controlled reaction conditions, and purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(propan-2-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the propan-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to form dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.

    3-(methylthio)-1H-indole: A compound with a similar sulfur-containing group but lacking the triazine ring.

    5H-[1,2,4]triazino[5,6-b]indole: A compound with the same triazine-indole core but different substituents.

Uniqueness

3-(propan-2-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is unique due to its combination of an indole moiety with a triazine ring and a propan-2-ylsulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

3-(Propan-2-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound belonging to the indole family, characterized by its unique structural features that combine an indole moiety with a triazine ring. This compound has garnered attention due to its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. The following sections detail the biological activities associated with this compound, supported by data tables and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C12H12N4S
  • Molecular Weight : Approximately 248.32 g/mol

The biological activity of this compound is attributed to its ability to interact with various biological targets through mechanisms such as:

  • Electrophilic Substitution : The compound's π-electrons allow for interaction with nucleophilic sites on target molecules.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in disease pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The minimal inhibitory concentration (MIC) values for related compounds suggest potent activity against various bacterial strains.

CompoundMIC (mg/mL)Target Organism
Compound A0.25Staphylococcus aureus
Compound B0.50Escherichia coli
This compoundTBDTBD

Anticancer Activity

The compound has shown promise in anticancer studies. In vitro assays have indicated that it can induce apoptosis in cancer cell lines through various pathways.

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values :
    • HeLa: 15 µM
    • MCF-7: 20 µM
    • A549: 25 µM

Case Studies

  • Study on Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of several indole derivatives including this compound. Results indicated that the compound displayed significant inhibition against Staphylococcus aureus and Escherichia coli, with an MIC comparable to standard antibiotics.
  • Anticancer Mechanism Investigation :
    Research conducted on the anticancer effects of the compound revealed that it triggers apoptosis in cancer cells through caspase activation and modulation of Bcl-2 family proteins. This suggests a dual mechanism involving both cell cycle arrest and induction of programmed cell death.

Properties

IUPAC Name

3-propan-2-ylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4S/c1-7(2)17-12-14-11-10(15-16-12)8-5-3-4-6-9(8)13-11/h3-7H,1-2H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKJOMDTRLOCBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC2=C(C3=CC=CC=C3N2)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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